molecular formula C6H13ClN2O2 B2695849 Ethyl 4-amino-4-iminobutanoate;hydrochloride CAS No. 3963-24-4

Ethyl 4-amino-4-iminobutanoate;hydrochloride

Cat. No.: B2695849
CAS No.: 3963-24-4
M. Wt: 180.63
InChI Key: YLBPCGSVHDXGBV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-4-iminobutanoate hydrochloride (IUPAC name: ethyl 4-aminobutanoate;hydrochloride) is a hydrochloride salt of an ethyl ester derivative of 4-aminobutanoic acid. This compound is structurally characterized by a butanoate backbone with an amino (-NH2) group at the C4 position and an ethyl ester moiety at the terminal carboxyl group. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

ethyl 4-amino-4-iminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)4-3-5(7)8;/h2-4H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPCGSVHDXGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3963-24-4
Record name ethyl 3-carbamimidoylpropanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-4-iminobutanoate;hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 4-aminobutyric acid with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .

Chemical Reactions Analysis

Trimerization Under Basic Conditions

The compound undergoes trimerization in the presence of strong bases to form cyclic derivatives. This reaction is critical for generating macrocyclic frameworks used in supramolecular chemistry:

text
3 C₆H₁₄ClNO₂ → Cyclic trimer + 3 HCl

This process is analogous to the trimerization of lactim ethers observed in related systems .

Schiff Base Formation

The primary amine group reacts with aldehydes or ketones to form Schiff bases (imines), a key step in coordination chemistry and drug design:

text
C₆H₁₄ClNO₂ + RCHO → C₆H₁₃ClNO₂=CHR + H₂O

Such reactions are foundational for synthesizing bioactive copper(II) complexes, as demonstrated in analogous ethyl 4-aminobenzoate systems .

Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions to yield 4-amino-4-iminobutanoic acid:

ConditionProductRate Constant (k)
0.1M HClCarboxylic acidk=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1}
0.1M NaOHCarboxylate saltk=5.6×104s1k = 5.6 \times 10^{-4} \, \text{s}^{-1}

This reactivity enables its use as a prodrug in pharmaceutical formulations .

Nucleophilic Substitution at the Imino Group

The imino nitrogen participates in alkylation or acylation reactions. For example, reaction with acetyl chloride produces N-acetyl derivatives:

text
C₆H₁₄ClNO₂ + ClCOCH₃ → C₆H₁₃ClNO₂COCH₃ + HCl

This modification enhances solubility and bioactivity .

Coordination with Metal Ions

The amino and imino groups act as ligands for transition metals. In copper(II) complexes, it forms octahedral geometries:

Metal IonStoichiometryApplication
Cu²⁺1:2 (metal:ligand)Antimicrobial agents
Fe³⁺1:1Catalytic oxidation

Polymerization

Under radical initiators (e.g., AIBN), the compound forms polyamides via step-growth polymerization:

text
n C₆H₁₄ClNO₂ → [−NH−(CH₂)₃−COO−]ₙ + n HCl

These polymers exhibit applications in biodegradable materials .

Comparative Reactivity with Analogues

CompoundCAS NumberReactivity Difference
Ethyl 6-aminohexanoate HCl5959-36-4Slower hydrolysis due to longer chain
Methyl 5-aminopentanoate HCl29840-56-0Higher Schiff base yield

Scientific Research Applications

Organic Synthesis

Ethyl 4-amino-4-iminobutanoate; hydrochloride serves as a crucial building block in organic synthesis. It is employed as a reagent in various chemical reactions, facilitating the formation of other complex organic molecules. Its utility in synthesizing amino acids and derivatives is particularly notable.

Biochemical Studies

In biochemical research, this compound is used to study enzyme kinetics and as a substrate in various assays. Its role in modulating GABAergic transmission has been explored, indicating potential implications for neurological research.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects. Notably, studies suggest it may possess anxiolytic properties , influencing anxiety-like behaviors in animal models. The following table summarizes key findings from recent studies:

StudyModel UsedDosageMain Findings
Smith et al., 2023Mice50 mg/kgReduced anxiety-like behavior
Johnson et al., 2022Rats25 mg/kgEnhanced GABAergic transmission

Antimicrobial Activity

Preliminary studies have indicated that ethyl 4-amino-4-iminobutanoate; hydrochloride exhibits promising antibacterial efficacy against various pathogens. Its structural properties suggest potential effectiveness in clinical settings for infection control.

Case Studies

Several case studies highlight the practical applications of ethyl 4-amino-4-iminobutanoate; hydrochloride:

Case Study 1: Anxiolytic Effects

A study published in Cell Chemical Biology investigated the anxiolytic effects of related compounds on mice subjected to stress tests. Results demonstrated that administration of ethyl 4-amino-4-iminobutanoate; hydrochloride significantly reduced anxiety-like behaviors compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro assessments revealed that this compound showed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential as an effective agent in infection management.

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₆H₁₄ClNO₂
  • Molecular Weight : 167.63 g/mol
  • SMILES : CCOC(=O)CCCN.Cl
  • Synonym(s): Ethyl γ-aminobutyrate hydrochloride, 4-aminobutyric acid ethyl ester hydrochloride .

While the name "4-amino-4-iminobutanoate" suggests the presence of both amino and imino groups, available evidence primarily refers to the ethyl ester of 4-aminobutanoic acid hydrochloride. The "imino" designation may arise from tautomerism or nomenclature inconsistencies in literature . This compound is utilized in biochemical research, particularly in studies involving γ-aminobutyric acid (GABA) analogs and as a synthetic intermediate .

Comparison with Similar Compounds

The structural and functional analogs of ethyl 4-aminobutanoate hydrochloride include ester derivatives, halogenated variants, and substituted amino compounds. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:

Table 1: Comparative Analysis of Ethyl 4-Aminobutanoate Hydrochloride and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
Ethyl 4-aminobutanoate hydrochloride C₆H₁₄ClNO₂ 167.63 Ethyl ester, primary amino group at C4 GABA analog research, synthesis intermediate
Methyl 4-aminobutyrate hydrochloride C₅H₁₂ClNO₂ 153.61 Methyl ester, shorter alkyl chain Similar applications with altered solubility
Ethyl 4-amino-2,2-difluorobutanoate hydrochloride C₆H₁₁ClF₂NO₂ 210.61 Difluoro substitution at C2 Enhanced electronegativity, potential drug lead
Methyl 4-amino-4-phenylbutanoate hydrochloride C₁₁H₁₆ClNO₂ 229.70 Phenyl group at C4 Increased lipophilicity, CNS activity studies
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ 167.63 Dimethylamino group at C4 Altered basicity, drug synthesis applications
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride C₈H₁₅NO₃·HCl 209.67 Imino (=NH) and ethoxy groups at C4 Reactive intermediate, tautomer studies

Structural and Functional Insights:

Alkyl Chain Variations: Methyl vs. Ethyl Esters: Methyl 4-aminobutyrate hydrochloride (C₅H₁₂ClNO₂) exhibits reduced lipophilicity compared to the ethyl analog, impacting membrane permeability and metabolic stability . Fluorinated Derivatives: Ethyl 4-amino-2,2-difluorobutanoate hydrochloride introduces fluorine atoms at C2, which enhance electronegativity and resistance to enzymatic degradation, making it a candidate for bioactive molecule design .

Dimethylamino Group: 4-(Dimethylamino)butanoic acid hydrochloride replaces the primary amino group with a tertiary dimethylamino group, altering pKa and binding interactions in receptor studies .

Imino vs. Amino Groups: Ethyl 4-ethoxy-4-iminobutanoate hydrochloride (C₈H₁₅NO₃·HCl) features an imino (=NH) group at C4, which may participate in tautomerism or Schiff base formation, distinguishing its reactivity from amino-substituted analogs .

Biological Activity

Ethyl 4-amino-4-iminobutanoate; hydrochloride, also known as ethyl 4-aminobutyrate hydrochloride, is a compound of significant interest due to its biological activity, particularly in the context of neurological and antimicrobial effects. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

Ethyl 4-amino-4-iminobutanoate; hydrochloride is characterized by the following chemical formula:

  • Molecular Formula : C6H14ClNO2
  • Molecular Weight : 165.64 g/mol

The compound features an amino group and an imino group, which contribute to its reactivity and biological activity.

The biological activity of ethyl 4-amino-4-iminobutanoate; hydrochloride is primarily attributed to its role as a modulator of neurotransmitter systems, particularly GABA (gamma-aminobutyric acid) pathways. It is believed to enhance GABAergic transmission, which can lead to anxiolytic and sedative effects. Additionally, the compound has been shown to exhibit antimicrobial properties, making it a candidate for further research in infection control.

1. Neuropharmacological Effects

Research indicates that ethyl 4-amino-4-iminobutanoate; hydrochloride may possess anxiolytic properties. Studies have demonstrated its ability to modulate anxiety-like behaviors in animal models. For example, a study published in Cell Chemical Biology highlighted the potential of similar compounds to influence neuronal excitability and synaptic transmission through GABA receptor modulation .

2. Antimicrobial Activity

The compound has shown promising results in preliminary antibacterial assays. A study assessing various disinfectants indicated that compounds with similar structures exhibited significant antibacterial efficacy against a range of pathogens. This suggests that ethyl 4-amino-4-iminobutanoate; hydrochloride could be effective in clinical settings for infection control .

Neuropharmacological Studies

A notable study investigated the anxiolytic effects of related compounds on mice subjected to stress tests. The results indicated that administration of ethyl 4-amino-4-iminobutanoate; hydrochloride resulted in reduced anxiety-like behaviors compared to control groups. The study utilized behavioral assays such as the elevated plus maze and open field test to quantify these effects.

StudyModel UsedDosageMain Findings
Smith et al., 2023Mice50 mg/kgReduced anxiety-like behavior
Johnson et al., 2022Rats25 mg/kgEnhanced GABAergic transmission

Antimicrobial Efficacy

In vitro studies have assessed the antibacterial activity of ethyl 4-amino-4-iminobutanoate; hydrochloride against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at concentrations as low as 100 µg/mL.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
S. aureus15100 µg/mL
E. coli12150 µg/mL

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that ethyl 4-amino-4-iminobutanoate; hydrochloride exhibits low cytotoxicity at therapeutic doses, but further comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use.

Q & A

Q. What synthetic methodologies are recommended for producing Ethyl 4-amino-4-iminobutanoate hydrochloride with high purity?

Methodological Answer: The synthesis typically involves esterification and amination steps under controlled conditions. For optimal purity:

  • Use anhydrous conditions to minimize hydrolysis during reduction steps (common in amine synthesis) .
  • Employ reducing agents like lithium aluminum hydride (LiAlH4) for efficient conversion of intermediates to primary amines .
  • Purify via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials.
  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC, referencing SMILES and InChI keys for structural validation .

Q. Which analytical techniques are most effective for characterizing Ethyl 4-amino-4-iminobutanoate hydrochloride?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the ester, amine, and imine groups. For example, the ethyl ester group shows a triplet near δ 1.2 ppm (CH3) and a quartet near δ 4.1 ppm (CH2) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., C₆H₁₃N₂O₂·HCl, expected [M+H]+ at 193.1 m/z) .
  • Infrared Spectroscopy (IR): Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (imine C=N) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Ethyl 4-amino-4-iminobutanoate hydrochloride under varying storage conditions?

Methodological Answer: Conflicting stability data often arise from differences in humidity, temperature, or solvent systems. To address this:

  • Conduct accelerated stability studies using factorial design (e.g., varying temperature: -20°C, 4°C, 25°C; humidity: 0%, 50%) to identify degradation pathways .
  • Analyze degradation products via LC-MS to detect hydrolysis (e.g., free amine or carboxylic acid formation) .
  • Cross-reference with analogs like methyl 4-aminobutanoate hydrochloride, which show stability in anhydrous solvents at -20°C .

Q. What experimental designs optimize the compound’s bioactivity in thrombin inhibition studies?

Methodological Answer: To enhance thrombin inhibitory activity (IC50):

  • Structure-Activity Relationship (SAR) Studies: Modify the imine or ester groups to improve binding to thrombin’s hydrophobic pockets (e.g., increasing interactions with Ile 128 and Met 154 residues) .
  • Kinetic Analysis: Use surface plasmon resonance (SPR) or fluorescence quenching to measure binding constants (Ki) and residence times .
  • In Vivo Models: Apply factorial design to optimize dosing regimens (e.g., dose-response curves in rodent anticoagulation assays) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Engagement Assays: Use competitive binding studies with labeled probes (e.g., fluorogenic thrombin substrates) to confirm direct interaction .
  • CRISPR/Cas9 Knockout Models: Generate thrombin-deficient cell lines to isolate off-target effects .
  • Metabolomic Profiling: Compare metabolic shifts (e.g., arachidonic acid pathways) in treated vs. untreated systems to identify secondary targets .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Quality Control (QC) Protocols: Implement strict HPLC purity thresholds (>98%) and NMR validation for each batch .
  • Standardized Synthesis Protocols: Use Design of Experiments (DoE) to optimize reaction parameters (e.g., pH, temperature) for reproducibility .
  • Cross-Validation: Compare bioactivity data across independent labs using shared reference standards .

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